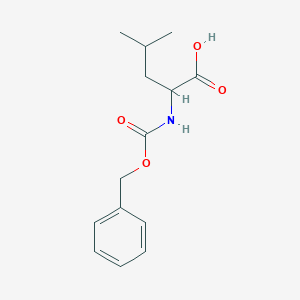

Z-DL-Leu-OH

Descripción

Historical Context and Significance of Protected Amino acids in Peptide Science

The controlled synthesis of peptides, which are chains of amino acids linked by peptide bonds, posed a significant challenge to early chemists. When attempting to join two different amino acids, a multitude of unwanted side reactions can occur, leading to a complex mixture of products, including dipeptides of the same amino acid (e.g., A-A, G-G) and various polypeptides. ucalgary.ca The breakthrough in overcoming this obstacle came with the development of "protecting groups." ucalgary.ca These are chemical moieties that temporarily block a reactive functional group, such as the amine group of an amino acid, preventing it from participating in unintended reactions. ucalgary.cabachem.com

A pivotal moment in the history of peptide science occurred in the 1930s with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas. total-synthesis.com This was one of the first reversible Nα-protecting groups that allowed for the stepwise and controlled synthesis of peptides. total-synthesis.com The Z-group could be selectively attached to the amino group of an amino acid and later removed under specific conditions that did not break the newly formed peptide bond, a concept known as orthogonality. total-synthesis.com Its introduction is considered to have spearheaded the field of controlled peptide chemistry, making the synthesis of previously inaccessible oligopeptides possible. total-synthesis.com

The significance of protected amino acids like Z-DL-Leu-OH lies in their ability to direct the chemical reaction to form a specific, desired peptide sequence. ucalgary.ca By protecting the amine group of one amino acid and the carboxylic acid group of another, chemists can ensure that a single, specific amide bond is formed. ucalgary.ca The Z-group is particularly valued in solution-phase synthesis and is stable to the acidic and basic conditions used for other protecting groups like Boc and Fmoc, respectively, making it an essential tool in complex synthetic strategies. bachem.comtotal-synthesis.com Its removal is typically achieved through hydrogenolysis or treatment with strong acids. bachem.com

| Protecting Group | Abbreviation | Introduced By | Typical Cleavage Condition |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Bergmann & Zervas | Hydrogenolysis or strong acid (HBr/acetic acid) |

| tert-Butyloxycarbonyl | Boc | Merrifield (popularized) | Moderate to strong acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Carpino & Han | Base (e.g., Piperidine) |

Broad Applications in Contemporary Biomedical and Materials Science Utilizing Leucine (B10760876) Derivatives

The amino acid leucine and its derivatives have found extensive applications beyond their fundamental biological role in protein synthesis, spanning both biomedical and materials science. foodcom.pl Their unique chemical properties are leveraged to create advanced materials and therapeutic agents.

In the biomedical field, leucine derivatives are investigated for a variety of therapeutic benefits. They play a role in regulating blood sugar levels and improving insulin (B600854) sensitivity, making them candidates for managing metabolic disorders. biosynsis.comnih.gov Leucine is a known activator of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and protein synthesis, which is why its derivatives are studied for preventing muscle protein breakdown after trauma or severe stress. drugbank.comnih.gov Furthermore, leucine-based compounds are integral to drug delivery systems. For instance, glutamate-leucine block copolypeptides can self-assemble into vesicles, creating nano-sized vehicles to encapsulate and protect drugs from degradation, allowing for controlled release and targeted delivery to tumor tissues. escholarship.org Non-natural leucine derivatives are also synthesized to study their effects on enzyme activity and metabolic pathways, aiding in drug development.

In materials science, leucine is used as a building block for novel polymers with specialized functions. researchgate.net Researchers have synthesized leucine-based pseudo-proteins (LPPs) that serve as cell-supporting substrates, demonstrating good cell affinity and spreading, which is promising for applications in regenerative medicine. mdpi.com Leucine has also been incorporated into poly(diacylhydrazine)s, creating polymers that are stable during use but can be rapidly degraded on-demand by specific oxidants. mdpi.com This leads to the development of environmentally sustainable materials where the degradation products are non-hazardous. mdpi.com The architectural design of leucine-based polymers (linear, hyperbranched, or star-shaped) has been shown to influence their antimicrobial properties, with different structures exhibiting varying levels of efficacy against bacteria like Escherichia coli. nih.gov Additionally, molecularly imprinted polymers (MIPs) with recognition sites for L-leucine are being developed for affinity-based biopurification. nih.gov

| Field | Application Area | Example of Leucine Derivative Use |

|---|---|---|

| Biomedical Science | Metabolic Regulation | Studied for potential in managing blood sugar and insulin sensitivity. biosynsis.comnih.gov |

| Pharmaconutrients | Used in supplements to stimulate muscle protein synthesis and prevent muscle breakdown. drugbank.com | |

| Drug Delivery | Component of copolypeptide vesicles for encapsulating and delivering chemotherapy drugs. escholarship.org | |

| Materials Science | Regenerative Medicine | Leucine-based pseudo-proteins used as scaffolds to support cell growth. mdpi.com |

| Degradable Polymers | Incorporated into poly(diacylhydrazine)s for on-demand degradable materials. mdpi.com | |

| Antimicrobial Materials | Leucine-based cationic polymers with different architectures show varied antibacterial activity. nih.gov |

Scope and Objectives of Current Research on this compound Derivatives

Current research involving this compound and its stereoisomer, Z-L-Leu-OH, is primarily focused on its application as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. nbinno.com The benzyloxycarbonyl (Z) group provides robust protection of the leucine's amino group, allowing for its controlled incorporation into complex molecular structures. nbinno.com

The primary objective of using Z-protected leucine is to facilitate the stepwise synthesis of bioactive peptides and peptidomimetics. carlroth.com These synthetic peptides are investigated for a wide range of therapeutic applications, including potential anti-cancer and anti-inflammatory treatments. carlroth.com By using Z-Leu-OH, researchers can precisely control the addition of a leucine residue at a specific point in a growing peptide chain, which is essential for achieving the final product's desired biological activity and stability. nbinno.com

Another key area of research is the study of protein-protein interactions. nbinno.com Synthetic peptides containing Z-protected leucine derivatives can be designed to mimic segments of natural proteins, helping to unravel complex biological pathways and disease mechanisms. The stability and specific structural characteristics imparted by the Z-group make it a valuable tool for these biochemical investigations. nbinno.com

Furthermore, research extends to the development of novel biomaterials and drug delivery systems. The properties of Z-Leu-OH, such as its influence on the solubility and stability of the molecules it is part of, are leveraged in designing new materials. carlroth.com The compatibility of Z-protected amino acids with various coupling reagents allows for their efficient use in both academic and industrial research settings, streamlining the synthesis of new compounds for drug discovery and development. nbinno.comcarlroth.com The use of the DL-racemic form, this compound, can be particularly relevant in the synthesis of compound libraries for high-throughput screening, where a diversity of stereochemical configurations is desired to identify novel bioactive molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289266 | |

| Record name | Z-DL-Leu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5, 2018-66-8, 3588-60-1 | |

| Record name | NSC523826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2018-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-Leu-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Synthesis of Dl Leucine Derivatives

Strategies for the Preparation of Z-DL-Leu-OH

The most common and straightforward method for the preparation of this compound is the N-protection of DL-leucine using benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl or Z-Cl) under Schotten-Baumann conditions. wikipedia.orglscollege.ac.in This reaction is a classic example of nucleophilic acyl substitution on the amino group of the amino acid.

The general procedure involves dissolving DL-leucine in an aqueous basic solution, such as sodium hydroxide (B78521). The base serves two purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. Benzyl chloroformate is then added, often portion-wise or as a solution in an organic solvent, to the cooled reaction mixture with vigorous stirring. The pH of the reaction is carefully maintained in the alkaline range to ensure the amino group remains deprotonated and to facilitate the reaction.

After the addition of benzyl chloroformate is complete, the reaction is typically stirred for a period to ensure completion. The reaction mixture is then worked up by washing with an organic solvent to remove any unreacted benzyl chloroformate and other impurities. The aqueous layer is then acidified, which protonates the carboxyl group of the newly formed this compound, causing it to precipitate out of the solution. The solid product can then be collected by filtration, washed with cold water, and dried.

A representative experimental procedure is as follows:

| Step | Procedure |

| 1. Dissolution | DL-leucine is dissolved in an aqueous solution of sodium hydroxide at a low temperature (e.g., 0-5 °C). |

| 2. Acylation | Benzyl chloroformate is added gradually to the stirred solution, while maintaining the temperature and pH in the alkaline range. |

| 3. Reaction | The mixture is stirred for a set period to allow the reaction to go to completion. |

| 4. Work-up | The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove impurities. |

| 5. Precipitation | The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, causing the this compound to precipitate. |

| 6. Isolation | The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. |

This method is generally high-yielding and provides this compound of sufficient purity for many applications. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Derivatization of this compound for Specific Research Applications

While this compound is a valuable starting material in its own right, it can also be further derivatized to create a range of molecules for specific research purposes. These derivatizations can target either the carboxylic acid group or the benzyloxycarbonyl protecting group.

Activation of the Carboxyl Group for Amide Bond Formation:

A primary application of this compound is in the synthesis of peptides and peptidomimetics. To form an amide bond, the carboxylic acid group must be activated. This can be achieved using a variety of coupling reagents. The activated this compound can then be reacted with the amino group of another amino acid or amine to form a dipeptide or a more complex amide.

Common Carboxyl Activation Methods

| Activation Method | Reagents |

| Acid Chlorides | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) |

| Mixed Anhydrides | Isobutyl chloroformate, ethyl chloroformate |

| Active Esters | N-hydroxysuccinimide (NHS), p-nitrophenol (PNP) |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |

It is important to note that the activation of the carboxyl group can increase the propensity for racemization, especially if harsh conditions or strong bases are used. highfine.com Therefore, the choice of coupling reagent and reaction conditions is critical when chirality needs to be controlled in subsequent steps.

Modification and Removal of the Benzyloxycarbonyl Group:

The benzyloxycarbonyl (Z) group is a versatile protecting group that is stable to a range of reaction conditions but can be removed when desired. The most common method for the deprotection of the Z group is catalytic hydrogenation. This involves treating the Z-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

This deprotection strategy allows for the selective unmasking of the amino group, which can then be used in further synthetic transformations. For instance, after coupling this compound to another molecule, the Z group can be removed to allow for further elongation of a peptide chain or for the introduction of a different functional group at the amino terminus.

Applications in Medicinal Chemistry:

Beyond standard peptide synthesis, this compound and its derivatives have been explored in various areas of medicinal chemistry. For example, derivatives of leucine (B10760876) have been investigated for their potential as enzyme inhibitors, anticonvulsants, and as components of drug delivery systems. biosynsis.com The racemic nature of this compound can be advantageous in the initial screening of bioactive compounds, as it allows for the simultaneous evaluation of both enantiomers. If biological activity is observed, further studies can then be conducted with the individual enantiomers to determine which one is responsible for the observed effect.

Advanced Methodologies in Peptide Synthesis Utilizing Z Dl Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the routine synthesis of peptides. sigmaaldrich.com It involves building a peptide chain sequentially while one end is anchored to an insoluble resin support. peptide.comiris-biotech.de While highly effective, the use of Z-protected amino acids like Z-DL-Leu-OH in standard SPPS protocols presents specific challenges.

The use of the Z-group for Nα-protection has limited application in mainstream SPPS, particularly in the widely used Fmoc/tBu strategy. researchgate.netpeptide.com The primary reason is the lack of orthogonality with standard cleavage conditions.

Fmoc/tBu Strategy: In this approach, the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while side-chain protecting groups and the resin linker are acid-labile. The final peptide is cleaved from resins like Wang or Rink Amide using a strong acid cocktail, typically containing 95% trifluoroacetic acid (TFA). thermofisher.comgoogleapis.com The Z-group is stable to both piperidine (B6355638) and TFA. core.ac.uk Therefore, after completing the synthesis and cleaving the peptide from the resin, the Z-group would remain, necessitating a separate, often harsh, deprotection step like catalytic hydrogenation, which may not be compatible with the purified peptide or could lead to degradation.

Due to these compatibility issues, Z-protected amino acids are not typically used for sequential Nα-protection in SPPS. However, they can be employed for the protection of amino acid side chains (e.g., Z-protection on a lysine (B10760008) side chain) in Boc-SPPS, where the final strong acid cleavage (HF) can also remove the Z-group. sigmaaldrich.com

The most significant challenge in using this compound in SPPS is the introduction of a racemic center into the growing peptide chain. researchgate.net Since the peptide chain already attached to the resin is chiral (composed of L-amino acids), coupling a racemic mixture of D- and L-leucine results in the formation of two distinct diastereomeric peptides.

For example, coupling this compound to a resin-bound peptide H-Ala-Gly-Resin would produce a mixture of Z-D-Leu-Ala-Gly-Resin and Z-L-Leu-Ala-Gly-Resin. These two products are diastereomers, meaning they are non-superimposable stereoisomers that are not mirror images.

Challenge: Purification: Diastereomers have different physical and chemical properties. nih.gov While this difference is what allows for their separation, the similarity in their structure often makes this separation difficult. The primary solution is to complete the synthesis, cleave the final peptide mixture from the resin, and then separate the two diastereomeric products using high-performance liquid chromatography (HPLC). nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) can often resolve diastereomers, although optimization of the gradient and mobile phase is frequently required. nih.gov In very difficult cases, specialized chiral chromatography may be necessary. researchgate.netwaters.com

Solution: Stereospecific Synthesis: More advanced, though less common, solutions involve avoiding the formation of a mixture altogether.

Enzymatic Methods: Certain enzymes, such as D-stereospecific amidohydrolases or peptidases, can exhibit high stereoselectivity, preferentially coupling either the D- or L-enantiomer from a racemic mixture. asm.orgnih.govresearchgate.net

Chiral Coupling Reagents: Specialized coupling reagents derived from chiral molecules (e.g., quinine) have been developed that can achieve kinetic resolution, selectively activating and coupling one enantiomer from a racemic substrate at a much faster rate than the other. arkat-usa.org

Novel Coupling Reagents and Reaction Conditions for this compound Incorporation

The efficiency of the coupling step is critical for the success of any peptide synthesis, and this is particularly true when incorporating sterically hindered or racemization-prone residues. The choice of coupling reagent can significantly impact yield and purity.

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have long been used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. americanpeptidesociety.orgpeptide.combachem.com However, a new generation of uronium/aminium and phosphonium (B103445) salt-based reagents offers superior performance.

Modern coupling reagents are characterized by high reactivity, fast reaction times, and a low tendency to cause racemization. luxembourg-bio.combachem.comnih.gov

Aminium/Uronium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. peptide.combachem.com More recently, reagents based on the non-explosive additive OxymaPure, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have become the reagents of choice. luxembourg-bio.comwaters.comnih.govpeptide.combachem.comnih.gov COMU is highly soluble, has a better safety profile, and shows coupling efficiencies comparable to HATU with minimal racemization. bachem.comnih.gov

Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent that is particularly useful for difficult couplings. bachem.com

The use of these advanced coupling reagents, often in combination with additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), is highly recommended for the incorporation of this compound. nih.govpeptide.com Their high reactivity helps to overcome potential steric hindrance from the bulky Z-group, while their inherent ability to suppress epimerization is crucial for maintaining the stereochemical integrity of the activated amino acid during the coupling reaction. bachem.compeptide.com

| Reagent | Type | Key Advantage(s) |

|---|---|---|

| HATU | Aminium | High reactivity, low racemization, effective for hindered couplings. peptide.com |

| HBTU | Aminium | Efficient and widely used, good solubility. bachem.com |

| PyBOP | Phosphonium | Very efficient, byproducts are less hazardous than older reagents like BOP. bachem.com |

| COMU | Uronium | High efficiency comparable to HATU, based on non-explosive OxymaPure, good solubility. luxembourg-bio.comnih.gov |

Post-Synthetic Modifications and Functionalization of Peptides Containing Leucine (B10760876) Moieties

The incorporation of leucine residues, facilitated by reagents such as this compound, provides a foundational peptide backbone that can be further tailored through post-synthetic modification. This late-stage functionalization is a pivotal strategy for enhancing peptide stability, modulating biological activity, and introducing novel functionalities that are not accessible through standard solid-phase peptide synthesis (SPPS). The isobutyl side chain of leucine, being aliphatic and chemically inert, presents a significant challenge for selective modification, thereby necessitating advanced and innovative chemical and enzymatic methodologies. nih.govrsc.org

Recent breakthroughs have focused on overcoming the non-reactive nature of aliphatic side chains through targeted C-H functionalization and enzymatic catalysis. These approaches allow for the precise alteration of leucine-containing peptides after their primary sequence has been assembled, expanding the chemical diversity and therapeutic potential of these molecules. rsc.orgntu.ac.uk

Enzymatic Side-Chain Hydroxylation

A sophisticated method for the post-synthetic modification of leucine residues involves enzymatic hydroxylation. This biocatalytic approach offers exceptional regio- and stereoselectivity. Research into the biosynthesis of muraymycins, a class of peptidyl nucleoside antibiotics, has identified specific enzymes capable of late-stage functionalization of leucine residues. nih.gov

For instance, the nonheme Fe²⁺- and α-ketoglutarate-dependent dioxygenase, Mur15, has been shown to catalyze the specific Cβ-hydroxylation of a leucine residue after the peptide has been assembled by a nonribosomal peptide synthetase (NRPS). nih.gov This reaction produces a (2S,3S)-β-OH-Leu moiety, a critical component of many muraymycin congeners. nih.gov This type of post-synthetic modification, where the enzyme acts on a peptide-bound intermediate rather than a free amino acid, provides a powerful tool for generating complex, functionalized peptides. nih.gov Hydroxylase enzymes, in general, introduce hydroxyl groups into amino acid side chains, significantly altering the peptide's properties and biological activity. mdpi.comcreative-proteomics.com

Modification via Incorporation of Leucine Analogs

A powerful strategy to modify the properties of a peptide is the post-synthetic addition or substitution of leucine with its non-natural isomers, such as D-leucine. The incorporation of D-amino acids can profoundly impact a peptide's secondary structure, proteolytic stability, and biological activity.

A notable study focused on a brevinin-1 (B586460) peptide, named brevinin-1OS (B1OS), which was identified from the skin secretion of Odorrana schmackeri. nih.govresearchgate.net To enhance its biological profile, two variants were synthesized: B1OS-L, with an L-leucine added at the second position, and B1OS-D-L, with a D-leucine added at the same position. This modification led to a dramatic enhancement of the peptide's dual antibacterial and anticancer activities. nih.govresearchgate.net

The research yielded detailed findings on the improved efficacy of the modified peptides, as demonstrated by their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Organism | B1OS (Parent Peptide) MIC (μM) | B1OS-L (L-Leu added) MIC (μM) | B1OS-D-L (D-Leu added) MIC (μM) |

|---|---|---|---|

| S. aureus (ATCC 25923) | 32 | 2 | 2 |

| MRSA (ATCC 43300) | 64 | 4 | 4 |

| E. faecalis (ATCC 29212) | 64 | 8 | 8 |

| E. coli (ATCC 25922) | 128 | 32 | 32 |

| P. aeruginosa (ATCC 27853) | 128 | 64 | 64 |

Data sourced from a study on brevinin-1OS peptides. nih.gov

Investigations into the Biological Activity and Mechanisms of Leucine Containing Peptides Derived from Z Dl Leu Oh

Role in Cellular Signaling Pathways

Peptides derived from the precursor Z-DL-Leu-OH, upon cellular uptake and processing, release leucine (B10760876), which acts as a crucial signaling molecule. Leucine is an essential branched-chain amino acid that directly influences key metabolic and growth-regulating pathways. wikipedia.org

Modulation of the Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

Leucine is a primary activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. nih.govwikipedia.org The activation of mTORC1 by leucine is a sophisticated process that serves as a checkpoint for nutrient availability, ensuring that cells commit to energy-intensive processes like protein synthesis only when resources are sufficient. wikipedia.org

The mechanism of activation involves several key sensor proteins. In the presence of leucine, the amino acid binds to cytosolic sensors such as Sestrin2. nih.govimrpress.com This binding disrupts the interaction between Sestrin2 and GATOR2, which in turn leads to the activation of Rag GTPases. nih.govd-nb.info The Rag GTPases, which form heterodimers (e.g., RagA/B-RagC/D), are central mediators that recruit mTORC1 to the surface of lysosomes. imrpress.comd-nb.infonih.gov It is at the lysosomal surface where mTORC1 can be fully activated by another GTPase, Rheb, which is regulated by growth factor signaling pathways. d-nb.infosochob.cl Leucyl-tRNA synthetase (LRS) has also been identified as a direct leucine sensor that functions upstream of the Rag GTPases to activate mTORC1. nih.govnih.gov

Recent studies have shown it is possible to chemically intervene in this pathway. Specific compounds have been identified that inhibit the leucine-dependent activation of mTORC1 by targeting the GTPase-activating function of LRS, without affecting its primary catalytic activity of charging tRNA with leucine. nih.gov This demonstrates that the signaling function of LRS can be decoupled from its role in protein synthesis, opening new avenues for therapeutic intervention in diseases characterized by dysregulated mTORC1 activity, such as certain cancers. nih.gov

Influence on Protein Synthesis and Degradation Dynamics

The activation of mTORC1 by leucine-containing peptides is a potent signal for stimulating protein synthesis. wikipedia.orgnih.gov Once activated, mTORC1 phosphorylates several downstream targets that control the machinery of translation. Two of the most critical substrates are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). wikipedia.orgnih.gov

Phosphorylation of S6K1 enhances its activity, leading to the phosphorylation of multiple substrates that promote ribosome biogenesis and translation initiation. nih.gov Meanwhile, phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), freeing eIF4E to participate in the formation of the eIF4F complex. This complex is essential for recruiting ribosomes to the 5' cap of mRNAs, a rate-limiting step in translation initiation. wikipedia.orgnih.gov

Research in various models has confirmed the direct impact of leucine on protein synthesis. Studies in rat adipocytes and other tissues demonstrated that leucine administration stimulates protein synthesis, an effect that correlates with the increased phosphorylation of S6K1 and 4E-BP1. nih.gov Furthermore, research comparing the effects of L-leucine and its metabolite β-hydroxy-β-methylbutyrate (HMB) in L6 rat myotubes showed that both can stimulate muscle protein synthesis by enhancing the phosphorylation of proteins in anabolic signaling pathways. nih.govresearchgate.net The ability to synthesize peptides with specific release kinetics from precursors like this compound allows for the modulation of these protein synthesis dynamics. pnas.org

Effects on Lipid Metabolism and Insulin (B600854) Sensitivity

Leucine and its derivatives play a significant role in regulating lipid metabolism and energy balance. mdpi.com These effects are multifaceted, involving the modulation of fatty acid synthesis, oxidation, and the secretion of adipokines. The mTORC1 pathway is a central player in mediating leucine's influence on lipid synthesis. mdpi.com In adipocytes, leucine has been shown to increase the secretion of leptin, an adipokine that regulates energy balance, via the mTOR signaling pathway. nih.gov

Furthermore, leucine supplementation has been associated with beneficial outcomes in metabolic health, including improved glucose tolerance and reduced adiposity. mdpi.com It can promote the browning of white adipose tissue and enhance mitochondrial biogenesis through the SIRT1–AMPK–PGC-1α axis, leading to increased energy expenditure. mdpi.com Leucine also influences fatty acid oxidation in both adipose tissue and skeletal muscle. mdpi.com

However, the relationship between leucine and metabolic health is complex. High circulating levels of leucine have been associated with insulin resistance in humans and rodents, potentially due to overstimulation of mTOR signaling. wikipedia.org This highlights the importance of balanced leucine levels for maintaining metabolic homeostasis. The regulation of lipid metabolism by leucine also extends to interactions with gut microbiota and bile acid signaling, indicating a broad systemic impact. nih.gov

Enzyme Inhibition and Substrate Specificity Studies

The isobutyl side chain of leucine is a key structural feature that is exploited in the design of specific enzyme inhibitors. Peptides and peptidomimetics derived from this compound are used to target proteases where a hydrophobic residue is preferred at the active site. researchgate.net The inclusion of both D- and L-isomers from the DL-racemic mixture of the parent compound can be leveraged to create inhibitors with enhanced selectivity and improved pharmacokinetic properties.

Design Principles for Leucine-Based Enzyme Inhibitors

The design of enzyme inhibitors based on leucine often involves creating molecules that mimic the transition state of the enzymatic reaction. nih.govnih.gov For metalloproteases like Leucine Aminopeptidase (B13392206), this involves incorporating functional groups that can chelate the catalytic metal ion(s) in the active site. nih.govnih.gov

Key design principles include:

P1 Residue Specificity : Leucine aminopeptidases show a preference for substrates with large, hydrophobic N-terminal residues. Therefore, inhibitors are designed with leucine or similar bulky aliphatic residues in the P1 position to ensure high affinity for the enzyme's S1 binding pocket. researchgate.nettandfonline.com

Transition-State Mimicry : The tetrahedral intermediate formed during peptide bond hydrolysis is a key target for mimicry. Functional groups like phosphinates, phosphonates, and hydroxamates are incorporated into the peptide backbone because they can adopt a stable tetrahedral geometry and effectively inhibit the enzyme. researchgate.netnih.govmcmaster.ca

Chirality : The use of non-natural D-amino acids, available from a precursor like this compound, can enhance inhibitor stability against degradation by other proteases and can improve binding selectivity.

Hydrophobic Interactions : The inhibitor's structure is optimized to form favorable van der Waals interactions with hydrophobic pockets within the enzyme's active site, further stabilizing the enzyme-inhibitor complex. nih.gov

An example of applying these principles is seen in the development of inhibitors for human neutrophil elastase, where compounds derived from this compound were synthesized and tested, leading to the identification of a selective, reversible competitive inhibitor. nih.gov

Characterization of Leucine Aminopeptidase (LAP) Inhibition Mechanisms

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the removal of N-terminal amino acids, preferably leucine, from proteins and peptides. researchgate.nettandfonline.com They are typically metalloenzymes, often containing two zinc ions in the active site that are crucial for catalysis. researchgate.nettandfonline.com

Studies on LAP inhibition have revealed several common mechanisms:

Competitive Inhibition : Many of the most potent LAP inhibitors act via a competitive mechanism. mcmaster.caacs.org They bind to the active site and compete with the natural substrate. For instance, peptidomimetics such as bestatin (B1682670) and amastatin (B1665947) were found to be competitive inhibitors of Leishmania donovani LAP. acs.org

Metal Chelation : Inhibitors often contain a functional group that coordinates with one or both of the zinc ions in the LAP active site. nih.govmcmaster.ca Bestatin, for example, binds with its α-amino group and hydroxyl group coordinated to one of the zinc ions. nih.gov Similarly, L-Leucine hydroxamate is presumed to act as a bidentate ligand of the active site zinc. mcmaster.ca This interaction blocks the metal ion's role in catalysis, which often involves activating a water molecule for nucleophilic attack.

Slow-Binding Inhibition : Some inhibitors, like bestatin, exhibit slow-binding kinetics. nih.gov This indicates a two-step binding mechanism where an initial, rapid enzyme-inhibitor complex is formed, which then slowly isomerizes to a more tightly bound complex. This can result in very low inhibition constants (Ki).

The table below summarizes the inhibition constants (Ki) for various leucine-based inhibitors against different aminopeptidases, illustrating the potency achieved through rational design.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Mode |

| Bestatin | Leishmania donovani LAP | 4.375 nM | Competitive |

| Amastatin | Leishmania donovani LAP | 7.18 nM | Competitive |

| L-Leucine hydroxamate | Porcine Kidney LAP | 14 µM | Competitive |

| Z-Val-lysinal | Achromobacter protease I | 6.5 nM | Competitive |

| Aminophosphonic acid analogue of Leucine | Leucine Aminopeptidase | 0.23 µM | - |

This table presents a selection of data from published research to illustrate the range of inhibition potencies. researchgate.netmcmaster.caacs.orgtandfonline.com

Exploring Substrate Recognition Profiles in Peptidases

The interaction between peptides and peptidases is fundamental to numerous biological processes. The specific amino acid sequence of a peptide substrate is a key determinant of its recognition and cleavage by a peptidase. Leucine residues, in particular, play a significant role in how these enzymes bind to their substrates.

Peptidases are a diverse class of enzymes, and their substrate specificity varies widely. For instance, leucyl aminopeptidase (Leu-AP) shows a preference for cleaving leucine from the N-terminus of proteins and peptides. frontiersin.org The study of various synthetic substrates helps in mapping the specificity of these enzymes. While substrates like Z-Phe-Leu-OH are used to determine the activity of certain peptidases like carboxypeptidase Y, the N-terminal blocking group, such as the benzyloxycarbonyl (Z) group found in this compound, can influence enzyme interaction. medchemexpress.com This Z-group is known to effectively prevent hydrolysis by some aminopeptidases, which allows researchers to direct the enzymatic activity towards other parts of the peptide chain or to study endopeptidases without interference from aminopeptidases. frontiersin.org

Furthermore, research into bacterial dipeptidyl peptidase IV (DPP IV) has provided detailed insights into substrate recognition. These enzymes preferentially cleave substrates with proline or alanine (B10760859) at the P1 position. researchgate.net However, the study of how different residues, including leucine, affect binding and catalysis across a wide range of peptidases is crucial. For example, new glutamine-containing substrates have been developed to selectively assay cysteine peptidases of the C1 papain family, demonstrating higher efficiency than previous alanine-containing versions. frontiersin.org The systematic substitution of amino acids in synthetic peptide substrates, a process where a precursor like this compound would be invaluable, allows for a detailed exploration of the structural and chemical properties that govern peptidase-substrate recognition.

Development of Leucine-Containing Bioactive Peptides for Therapeutic Research

The unique properties of leucine have made it a critical component in the design of novel bioactive peptides for a range of therapeutic applications. Its hydrophobic nature is crucial for membrane interaction, a key step in the mechanism of many anticancer and antimicrobial peptides.

Anti-cancer Research Applications

Leucine is a frequently occurring amino acid in anticancer peptides (ACPs). mdpi.comnih.gov Its presence is often associated with the peptides' ability to selectively interact with and disrupt the membranes of cancerous cells. The hydrophobic and amphipathic characteristics conferred by leucine residues are critical for the cytotoxic activity of these peptides. nih.gov

Research has identified numerous leucine-containing peptides with potent anti-cancer properties. For example, a study on a brevinin peptide, B1OS, found that the addition of a D-leucine residue at the second position significantly enhanced its anticancer activity against lung cancer cells. researchgate.net Synthetic diastereomeric peptides composed primarily of lysine (B10760008) and leucine, such as D-K6L9, have demonstrated selective anticancer activity against human prostate cancer cell lines. mdpi.com Other studies have shown that peptides derived from marine organisms and food proteins, which are rich in hydrophobic amino acids like leucine, can induce apoptosis and arrest the cell cycle in various cancer cell lines, including prostate, liver, and breast cancer. nih.govtandfonline.com

Table 1: Examples of Leucine-Containing Peptides in Anti-Cancer Research

| Peptide/Derivative | Source/Type | Target Cancer Cells | Key Research Findings | Citations |

|---|---|---|---|---|

| B1OS-D-L | Modified frog-skin peptide | Lung cancer cells (H838) | Addition of D-leucine enhanced killing speed and therapeutic potential. | researchgate.net |

| D-K6L9 | Synthetic diastereomeric peptide | Human prostate cancer cells | Showed selective anticancer activity. | mdpi.com |

| NRC-03 | Pleurocidin-derived peptide | Human leukemia (HL60), Breast cancer | D-amino acid substitutions enhanced potency against breast cancer cell lines. | frontiersin.org |

| YALPAH | Half-fin Setipinna taty anchovy | Human prostate cancer cells (PC-3) | Induced apoptosis and inhibited cell proliferation. | nih.gov |

| SCH-P9 (Leu-Pro-Gly-Pro) | Sinonovacula constricta hydrolysates | DU-145 and PC-3 cells | Inhibited cell growth by causing cell cycle arrest. | nih.gov |

| Melittin (B549807) | Bee venom | Various cancer cells | Contains a leucine zipper motif; induces apoptosis and has immunomodulatory activity. | mdpi.com |

Antimicrobial Peptide Design and Efficacy Studies

The structural and functional roles of leucine are also paramount in the field of antimicrobial peptides (AMPs). Leucine is one of the most common amino acids found in natural AMPs, contributing to the formation of structures like α-helices and leucine-rich repeats (LRRs) that are essential for antimicrobial action. researchgate.netmdpi.com These structural motifs facilitate the interaction of AMPs with microbial membranes, leading to their disruption and subsequent cell death.

The design of novel AMPs often leverages the properties of leucine. For instance, peptides designed with tandem LRRs have shown potent antibacterial activity with low hemolytic activity, making them promising candidates for development. researchgate.net The well-known human cathelicidin (B612621) peptide, LL-37, begins with two leucine residues and exhibits broad-spectrum activity against a range of bacteria. frontiersin.org Temporins, a family of small, potent AMPs isolated from frog skin, are also rich in leucine and are particularly effective against Gram-positive pathogens. mdpi.comfrontiersin.org The importance of leucine is further underscored by studies where its substitution or modification significantly impacts the peptide's efficacy. Replacing isoleucine with leucine in linearized teixobactin, for example, restored its antimicrobial activity. mdpi.com

Table 2: Efficacy of Leucine-Containing Antimicrobial Peptides

| Peptide | Source/Type | Target Microorganisms | Mechanism/Key Efficacy Data | Citations |

|---|---|---|---|---|

| LRR-2 | Designed peptide with two Leucine-Rich Repeats | Bacteria | Kills bacteria via a membrane-involving mechanism; exhibits antibacterial activity similar to melittin but with weaker hemolytic activity. | researchgate.net |

| LL-37 | Human cathelicidin | Escherichia coli, S. aureus, P. aeruginosa | Broad-spectrum activity. | frontiersin.org |

| Temporins | Frog skin | Gram-positive bacteria (e.g., MRSA, E. faecium) | Highly potent against a wide range of pathogens. | mdpi.comfrontiersin.org |

| B1OS-L / B1OS-D-L | Modified frog-skin peptide | Gram-positive bacteria (MRSA) | Leucine modification markedly enhanced activity against Gram-positive bacteria. | researchgate.net |

| BMAP-27 Analogues | Modified bovine antimicrobial peptide | Gram-positive and Gram-negative bacteria | Substitution of leucine in the leucine zipper sequence reduced cytotoxicity to mammalian cells while maintaining antibacterial activity. | acs.org |

Immunomodulatory Properties of Leucine Peptides

Beyond their direct cytotoxic effects, many leucine-containing peptides possess significant immunomodulatory properties. These peptides can influence the host's immune response, a crucial aspect for clearing infections and fighting cancer. nih.gov Leucine is an abundant residue in peptides that exhibit both anti-cancer and immunomodulatory activities. mdpi.com

For example, the bee venom peptide melittin, which contains a leucine zipper motif, can neutralize lipopolysaccharide (LPS)-induced proinflammatory pathways. mdpi.com The human antimicrobial peptide LL-37 has been shown to modulate the production of cytokines like TNF-α in response to bacterial components. nih.gov Another notable example is the "peptide leucine-arginine" (pLR), an octadecapeptide isolated from frog skin, which demonstrates potent, non-cytolytic histamine (B1213489) release from mast cells, indicating a powerful immunomodulatory function. researchgate.net Peptides derived from food sources, such as sacha inchi, have also shown potential immunomodulatory effects, including the ability to reduce nitric oxide (NO) production in the presence of pro-inflammatory stimuli. mdpi.com These peptides often work by interacting with immune cells like macrophages and mast cells, stimulating or inhibiting the release of signaling molecules to orchestrate an appropriate immune response. nih.gov

Table 3: Immunomodulatory Leucine-Containing Peptides

| Peptide | Source/Type | Primary Immunomodulatory Effect | Mechanism of Action | Citations |

|---|---|---|---|---|

| Melittin | Bee venom | Anti-inflammatory | Neutralizes LPS-induced proinflammatory pathways; the leucine zipper motif is important for this activity. | mdpi.com |

| LL-37 | Human cathelicidin | Cytokine modulation | Modulates TNF-α production in response to bacterial lipoteichoic acid and LPS. | nih.gov |

| Peptide Leucine-Arginine (pLR) | Northern Leopard Frog skin | Mast cell activation | Elicits rapid, non-cytolytic histamine release from rat peritoneal mast cells. | researchgate.net |

| Mast-MO | Engineered wasp venom peptide | Anti-inflammatory / Leukocyte attraction | Represses proinflammatory mediators (e.g., TNF-α) and attracts leukocytes. | pnas.org |

| Sacha Inchi Peptides | Sacha Inchi oil press-cake | Anti-inflammatory | May modulate anti-inflammatory responses by reducing NO production in the presence of pro-inflammatory stimuli. | mdpi.com |

Applications in Regenerative Medicine and Tissue Engineering

The field of regenerative medicine is increasingly turning to peptide-based biomaterials to create scaffolds that support and guide tissue repair and growth. Leucine-containing peptides are integral to the design of these advanced materials, particularly in the formation of self-assembling hydrogels that mimic the natural extracellular matrix (ECM). acs.org

A prominent example is the use of leucine zipper motifs to create stable, self-assembling hydrogels. nih.gov These structures can form porous scaffolds that allow for cell attachment, migration, and the diffusion of nutrients. By altering peptide concentration, properties like pore size can be tuned. Furthermore, these scaffolds can be functionalized with other bioactive peptide domains, such as the RGD sequence, to enhance cell adhesion and promote processes like neovascularization. nih.gov In vivo studies have shown that these leucine zipper scaffolds are biocompatible and can support cell proliferation and attachment without inducing a foreign body reaction. nih.gov The ability of synthetic peptides to self-assemble into complex, tissue-specific structures makes them a powerful tool for creating the next generation of biomaterials for tissue engineering and regenerative therapies. nih.govresearchgate.netmdpi.com

Cutting Edge Analytical and Spectroscopic Characterization of Z Dl Leu Oh and Its Peptide Conjugates

High-Resolution Chromatographic and Electrophoretic Separations

High-resolution chromatographic and electrophoretic methods are indispensable for the separation and analysis of Z-DL-Leu-OH and its peptide conjugates. These techniques are pivotal for assessing purity, identifying components in complex mixtures, and determining the enantiomeric composition of chiral molecules.

Chiral Chromatography for Enantiomeric Excess Determination of Leucine (B10760876) Derivatives

The separation of enantiomers is a significant challenge in the analysis of chiral molecules like leucine derivatives. Chiral chromatography is a powerful technique to determine the enantiomeric excess (ee) of these compounds. This is particularly important as the biological activity of enantiomers can differ significantly. nih.gov

Various chiral stationary phases (CSPs) are utilized in high-performance liquid chromatography (HPLC) for the effective separation of enantiomers. Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in resolving a wide range of racemic compounds. windows.net The choice of CSP and chromatographic conditions, such as mobile phase composition, is critical for achieving optimal separation. For example, the chiral separation of 3,5-dinitrobenzoyl-(R,S)-leucine has been successfully achieved using countercurrent liquid-liquid extraction, yielding high enantiomeric excess for both enantiomers. utwente.nl

Alternative methods for determining enantiomeric excess include enantioselective indicator displacement assays (eIDAs), which offer a colorimetric approach for rapid screening. nih.gov These assays utilize chiral receptors that selectively bind to one enantiomer, leading to a measurable change in the absorbance of an indicator. nih.gov

Table 1: Chiral Separation Techniques for Leucine Derivatives

| Technique | Chiral Selector/Stationary Phase | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based chiral stationary phases (CSPs) | Analytical and preparative separation of enantiomers. | windows.net |

| Countercurrent Liquid-Liquid Extraction | Chiral selector molecule in the organic phase | Separation of DNB-(R,S)-Leu with high enantiomeric excess. | utwente.nl |

| Enantioselective Indicator Displacement Assay (eIDA) | Chiral receptors (e.g., [CuII(1)]2+, [CuII(2)]2+) with an indicator | Rapid, colorimetric determination of enantiomeric excess for various α-amino acids. | nih.gov |

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and its peptide conjugates. It combines the high-resolution separation capabilities of LC with the sensitive and selective detection of MS. nih.gov This combination is particularly powerful for analyzing complex mixtures and identifying individual components with high confidence. mdpi.com

Pre-column derivatization is often employed to enhance the chromatographic retention and ionization efficiency of amino acids and peptides. nih.govmdpi.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and urea (B33335) have been successfully used for this purpose. nih.govmdpi.com Derivatization can improve peak shape, resolution, and detection sensitivity in reversed-phase LC-MS analysis. mdpi.com

Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by providing structural information through fragmentation analysis. knauer.net Multiple reaction monitoring (MRM) is a highly selective and sensitive MS/MS technique used for targeted quantification of specific analytes in complex matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution and the solid state. nih.govnih.gov For this compound and its peptide conjugates, NMR provides critical information about atomic connectivity, three-dimensional structure, and dynamic processes.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used for structure elucidation. researchgate.net 1H and 13C NMR spectra provide information about the chemical environment of individual atoms, while 2D experiments like COSY, TOCSY, and NOESY reveal through-bond and through-space correlations between nuclei, which are essential for sequence determination and conformational analysis of peptides. nih.govresearchgate.net

In the context of Z-Leu containing peptides, NMR has been instrumental in studying their conformational preferences. For instance, studies on pentapeptides with the sequence Z-Leu-Aib-Xaa-Gln-Valol have shown that they predominantly adopt helical conformations in both solution and the solid state. uzh.chuzh.ch The analysis of temperature dependence of amide proton chemical shifts and nuclear Overhauser effects (NOEs) provides insights into hydrogen bonding patterns and the stability of secondary structures like β-turns and helices. nih.govnih.gov

Table 2: NMR Parameters for Structural and Conformational Analysis

| NMR Parameter | Information Obtained | Application Example | Reference |

|---|---|---|---|

| Chemical Shift (δ) | Electronic environment of nuclei. | Distinguishing different types of protons and carbons in a molecule. | nih.gov |

| J-coupling | Through-bond connectivity between nuclei. | Establishing the sequence of amino acids in a peptide. | nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (< 5 Å). | Determining the three-dimensional folding of a peptide. | researchgate.netnih.gov |

| Temperature Coefficients of Amide Protons | Involvement of NH protons in hydrogen bonds. | Identifying stable secondary structures like helices and β-sheets. | uzh.ch |

Mass Spectrometry (MS) for Molecular Characterization and Sequence Analysis of Peptide Products

Mass spectrometry is a fundamental tool for determining the molecular weight and amino acid sequence of peptides. nih.gov High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion-cyclotron resonance (FT-ICR) instruments, provide accurate mass measurements, which are crucial for determining the elemental composition of a molecule. mdpi.com

Tandem mass spectrometry (MS/MS) is the primary method for de novo sequencing of peptides. mdpi.com In this technique, a specific peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. Different fragmentation techniques, such as collision-induced dissociation (CID), electron transfer dissociation (ETD), and higher-energy collisional dissociation (HCD), generate complementary fragment ions (e.g., b-, y-, z-ions) that facilitate complete sequence coverage. nih.govmdpi.com

A significant challenge in peptide sequencing is the differentiation of isomeric amino acids, such as leucine (Leu) and isoleucine (Ile). nih.gov Advanced MS techniques, including multistage fragmentation (MSn) and the analysis of characteristic side-chain losses (e.g., w-ions), have been developed to reliably distinguish between these isomers. nih.govrsc.orgsciex.com

Other Biophysical Techniques for Studying Peptide Interactions and Conformations

In addition to chromatography and spectroscopy, a variety of other biophysical techniques are employed to study the interactions and conformations of peptides, including those containing the Z-Leu moiety. These methods provide valuable information about the behavior of these molecules in different environments.

Circular Dichroism (CD) Spectroscopy: CD is a widely used technique to study the secondary structure of peptides in solution. mdpi.com The distinct CD spectra of α-helices, β-sheets, and random coils allow for the characterization of peptide conformation and conformational changes upon interaction with other molecules or changes in the environment. mdpi.comresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a peptide and its binding partner. mdpi.comacs.org This includes the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of biomolecular interactions. mdpi.com It is used to study the kinetics of peptide binding to immobilized ligands, providing association and dissociation rate constants. mdpi.com

Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic amino acids or the use of fluorescent labels can be exploited to study peptide interactions and conformational changes. mdpi.comcambridge.org Changes in fluorescence intensity, wavelength, or polarization can provide information about the local environment of the fluorophore.

Computational Chemistry and Molecular Modeling Approaches for Z Dl Leu Oh Derived Peptides

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For peptides derived from Z-DL-Leu-OH, docking simulations are instrumental in elucidating how they interact with biological targets such as enzymes or cell surface receptors.

The process involves generating a three-dimensional structure of the this compound derived peptide and docking it into the binding site of a target protein whose structure has been experimentally determined (e.g., via X-ray crystallography). nih.govresearchgate.net Scoring functions are then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.gov The benzyloxycarbonyl (Z) group and the leucine (B10760876) side chain are significant contributors to these interactions. The bulky, hydrophobic nature of this moiety can play a crucial role in fitting into hydrophobic pockets within a receptor's active site.

Research findings from docking studies on similar hypotensive peptides have shown that binding energies can range from -25 to -37 kJ/mol. nih.gov The interactions stabilizing the peptide-receptor complex often involve hydrogen bonds with residues like Gln281, His353, Lys511, and Tyr523, as well as hydrophobic interactions with residues such as Ala354. nih.gov These simulations can guide the rational design of more potent peptide inhibitors by suggesting modifications to the peptide structure to enhance these key interactions.

Table 1: Representative Data from Molecular Docking of a Hypothetical this compound Derived Dipeptide

| Parameter | Value | Interacting Residues (Example) |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Ala354, Gln281, His353 |

| Hydrogen Bonds | 3 | Lys511, Tyr523 |

| Hydrophobic Interactions | 5 | Ala354, His353 |

| Receptor Subsite Occupancy | S1, S2' | Tyr523, His513 |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Prediction

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the peptide-receptor complex over time. nih.gov MD simulations are crucial for assessing the conformational stability of this compound derived peptides and for refining binding affinity predictions. nih.gov

In an MD simulation, the atoms of the peptide and receptor, along with surrounding solvent molecules, are treated as particles whose movements are governed by a force field (a set of parameters describing the potential energy of the system). unc.edu By solving Newton's equations of motion for this system, a trajectory of atomic positions and velocities over time is generated. nih.govaip.org This trajectory allows researchers to analyze the flexibility of the peptide, the stability of its interaction with the receptor, and the role of water molecules in the binding interface. nih.gov

For peptides containing the this compound moiety, MD simulations can reveal how the bulky Z-group and the leucine side chain influence the peptide's conformational ensemble in solution and within the binding pocket. nih.gov Metrics such as the root-mean-square deviation (RMSD) are monitored to confirm that the simulation has reached equilibrium and to assess the stability of the complex. acs.org Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Peptide-Protein Complex

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy and forces between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous biological environment. nih.gov |

| Simulation Time | 50-200 ns | Allows for sufficient sampling of conformational space. acs.org |

| Temperature | 298 K (25 °C) | Simulates physiological conditions. nih.gov |

| Pressure | 1 bar | Simulates physiological conditions. |

| Key Output Metric | RMSD (Å) | Measures conformational stability of the complex over time. acs.org |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol (Example) | Predicts the strength of the ligand-receptor interaction. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of peptides derived from this compound, QSAR can be used to build predictive models for activities such as enzyme inhibition or antimicrobial potency. nih.govacs.org

The QSAR process begins with a dataset of peptides for which the biological activity has been experimentally measured. researchgate.net For each peptide, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity, size, electronic properties, and shape. nih.govuestc.edu.cn The inclusion of the this compound unit significantly influences descriptors like lipophilicity (hydrophobicity) and steric parameters. nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates the descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested this compound derived peptides, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

Table 3: Common Molecular Descriptors Used in Peptide QSAR Studies

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Physicochemical | z-scales (z1, z2, z3) | Hydrophilicity, bulk, and electronic properties. uestc.edu.cn |

| Topological | Wiener Index | Molecular branching and size. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric/Size | Molecular Weight | Overall size of the peptide. |

| Hydrophobicity | Aliphatic Index | Volume occupied by aliphatic side chains (e.g., Leucine). nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is more computationally intensive than molecular mechanics but provides a much more detailed and accurate description of electronic properties and chemical reactivity. For this compound derived peptides, DFT calculations are valuable for understanding their intrinsic electronic characteristics and for modeling reaction mechanisms at an atomic level. researchgate.net

DFT can be used to calculate fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the peptide. researchgate.net Furthermore, DFT can be used to model the transition states of chemical reactions, such as the cleavage of a peptide bond by a protease. nih.gov This allows for a detailed investigation of the reaction pathway and the calculation of activation energies, providing insights that are inaccessible through classical methods like MD. mdpi.com For a peptide containing this compound, DFT can clarify how the electronic nature of the benzyloxycarbonyl group influences the reactivity of the adjacent peptide bond.

Table 4: Example Electronic Properties of a Model Dipeptide Calculated via DFT

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Relates to the ability to donate an electron. |

| Energy of LUMO | -0.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | Cα: +0.15, N: -0.45 | Describes the electron distribution among atoms. |

Future Directions and Emerging Research Avenues for Z Dl Leu Oh in Chemical Biology

Integration with Advanced Biomaterial Design and Fabrication

The incorporation of peptide-based components into biomaterials is a rapidly advancing field aimed at creating materials that can mimic natural biological environments for applications in tissue engineering and regenerative medicine. nih.govnih.gov Z-DL-Leu-OH, as a protected leucine (B10760876) derivative, presents unique opportunities for the design of novel biomaterials. Leucine, being a hydrophobic amino acid, can influence the self-assembly properties of peptides, leading to the formation of specific nanostructures such as fibrils and hydrogels. nih.gov

Future research will likely focus on leveraging the hydrophobic nature of the leucine side chain in this compound to control the mechanical and biological properties of self-assembling peptide (SAP) hydrogels. nih.gov By incorporating this compound into peptide sequences, researchers can modulate the hydrophobic interactions that drive fibril formation and entanglement, thereby fine-tuning the viscoelastic properties of the resulting hydrogels. nih.gov This control is critical for creating scaffolds that mimic the extracellular matrix (ECM) of specific tissues. mdpi.com

Additive manufacturing, or 3D printing, is another area where this compound could find novel applications. nih.gov The development of "bio-inks" composed of functionalized peptides is a key area of research. mdpi.com this compound could be used to synthesize peptide-based polymers that are suitable for 3D printing, enabling the fabrication of complex, patient-specific scaffolds with controlled porosity and architecture. nih.govnih.gov The benzyloxycarbonyl (Z) group can also be functionalized to allow for cross-linking or attachment of other bioactive molecules after the printing process.

| Biomaterial Property | Influence of this compound | Potential Application |

|---|---|---|

| Mechanical Stiffness (Young's Modulus) | Modulation of hydrophobic interactions can alter hydrogel stiffness. nih.govmdpi.com | Tissue engineering scaffolds matching the stiffness of neural or bone tissue. mdpi.com |

| Self-Healing Capability | Control over fibril interactions can enhance the shear-thinning and recovery properties of hydrogels. nih.gov | Injectable scaffolds for minimally invasive procedures. |

| Biocompatibility | Leucine is a natural amino acid, promoting cell adhesion and proliferation. | Cell culture substrates and implant coatings. mdpi.com |

| Drug Release Kinetics | The hydrophobic core of the biomaterial can be tuned to control the release of hydrophobic drugs. | Controlled drug delivery systems. |

Exploration of Novel Therapeutic Targets for Leucine-Related Pathways

Leucine plays a critical role in various cellular processes, most notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.govresearchgate.netwikipedia.org Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a significant therapeutic target. nih.govmedium.com this compound and its derivatives can serve as chemical probes to investigate these leucine-related pathways.

Future research will likely involve the synthesis of modified versions of this compound to develop specific inhibitors or activators of proteins involved in leucine sensing and signaling. For instance, by altering the protecting group or the carboxylic acid moiety, it may be possible to design molecules that selectively target components of the mTORC1 complex, such as Rag GTPases or leucyl-tRNA synthetase. wikipedia.org These compounds could help elucidate the precise mechanisms of leucine-dependent mTOR activation. researchgate.net

Furthermore, leucine metabolism is increasingly being recognized as a potential therapeutic target in diseases like acute myeloid leukemia (AML). gsconlinepress.com Cancer cells often exhibit a high dependency on specific amino acids, and targeting the transporters and metabolic enzymes involved in leucine uptake and utilization is a promising strategy. medium.comgsconlinepress.com this compound can be used as a starting point for developing compounds that interfere with these processes, potentially leading to new cancer therapies.

| Pathway/Target | Role in Disease | Potential Role of this compound Derivatives |

|---|---|---|

| mTORC1 Signaling | Dysregulated in cancer, leading to uncontrolled cell growth. nih.govmedium.com | Development of selective inhibitors to probe or treat mTOR-driven cancers. nih.gov |

| Leucine Transporters (e.g., SLC7A5) | Highly expressed in some cancers, facilitating leucine uptake for proliferation. gsconlinepress.com | Design of competitive inhibitors to starve cancer cells of leucine. medium.comgsconlinepress.com |

| Leucine Metabolism Enzymes | Crucial for energy production and biosynthesis in cancer cells. gsconlinepress.com | Creation of enzyme inhibitors to disrupt cancer cell metabolism. |

| LeuO Transcription Factor | Regulates genes involved in amino acid synthesis and drug resistance in bacteria. nih.gov | Development of antibacterial agents that target leucine-responsive regulatory pathways. |

Advancements in Stereoselective Synthesis of Leucine Derivatives

While this compound is a racemic mixture, the biological activity of leucine and its derivatives is often stereospecific. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for advancing its applications in chemical biology and drug discovery. Future research in this area will focus on creating novel catalytic systems and synthetic strategies to access enantiomerically pure Z-L-Leu-OH and Z-D-Leu-OH, as well as their derivatives with modified side chains or backbones.

One promising avenue is the use of enzymatic catalysis. Leucine dehydrogenases and other enzymes have shown potential for the stereoselective synthesis of L-amino acids through reductive amination of α-keto acids. researchgate.netdntb.gov.ua The directed evolution of these enzymes could enhance their substrate specificity and efficiency for producing L- or even D-leucine derivatives on a larger scale. dntb.gov.ua

Asymmetric synthesis methodologies, such as those employing chiral auxiliaries or catalysts, will continue to be refined. rsc.org For example, modifications of the Strecker synthesis or the use of chiral phase-transfer catalysts could provide efficient routes to enantiomerically enriched leucine precursors that can then be protected with the benzyloxycarbonyl group. researchgate.net These advancements will not only provide access to the pure stereoisomers of Z-Leu-OH but also facilitate the synthesis of novel, non-natural leucine derivatives with unique properties for incorporation into peptides and other bioactive molecules. researchgate.net

High-Throughput Screening and Combinatorial Chemistry with this compound Libraries

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. wikipedia.orgnih.govpharmatutor.org this compound is an ideal building block for the creation of diverse chemical libraries. Its protected amine and free carboxylic acid allow for its incorporation into peptide chains or its derivatization at the C-terminus.

Future directions will involve the use of this compound in solid-phase synthesis to generate large libraries of peptides or small molecules. crsubscription.com By combining this compound with a variety of other amino acids and chemical building blocks, researchers can create vast collections of compounds with diverse structures. wikipedia.orgpharmatutor.org These libraries can then be screened using HTS assays to identify "hit" compounds that modulate a specific biological target. acs.orgnih.govmdpi.com

The development of novel screening platforms, such as label-free mass spectrometry-based assays, will further enhance the efficiency of screening these libraries. acs.orgnih.gov For instance, a library of small molecules derived from this compound could be screened against a panel of enzymes involved in leucine metabolism to identify novel inhibitors. nih.gov This approach significantly accelerates the early stages of drug discovery and can uncover unexpected structure-activity relationships. nih.gov

| Phase | Activity | Key Considerations |

|---|---|---|

| Library Design | Generation of a diverse set of compounds based on the this compound scaffold. nih.govku.edu | Varying amino acids, linkers, and functional groups to maximize chemical space. pharmatutor.org |

| Combinatorial Synthesis | Automated solid-phase or solution-phase synthesis of the compound library. crsubscription.comyoutube.com | Efficiency of coupling reactions and purification strategies. |

| Assay Development | Creation of a robust and miniaturized biological assay for the target of interest. acs.org | Assay sensitivity, specificity, and compatibility with automation. |

| High-Throughput Screening | Rapid screening of the entire library against the biological target. nih.govmdpi.com | Data analysis, hit identification, and elimination of false positives. |

| Hit Validation | Resynthesis and confirmation of the activity of the most promising compounds. | Dose-response curves and initial structure-activity relationship (SAR) analysis. |

Q & A

Basic Research Questions

Q. How can researchers accurately characterize Z-DL-Leu-OH using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the benzyloxycarbonyl (Z) group and leucine backbone. Peaks for aromatic protons (Z-group) and methyl groups (leucine side chain) should align with reference data .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column to assess purity. Mobile phases like water-acetonitrile (0.1% trifluoroacetic acid) resolve enantiomers (D/L forms) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]: ~279.3 g/mol) .

Q. What are the best practices for synthesizing this compound to ensure high purity and yield?

- Methodological Answer :

- Reaction Conditions : Use N-carbobenzyloxy protection (Z-group) via benzyl chloroformate in alkaline aqueous solutions (pH 8–10) with DL-leucine. Monitor pH to avoid racemization .

- Purification : Crystallize the product from ethyl acetate/hexane mixtures. Validate purity via melting point (literature range: 80–85°C) and HPLC (>95% purity) .

Q. What strategies should be employed to conduct a comprehensive literature review on this compound's biochemical applications?

- Methodological Answer :

- Keyword Selection : Use terms like "this compound," "N-carbobenzyloxy leucine," and "peptide synthesis protecting groups" across databases (PubMed, SciFinder). Include synonyms (e.g., CAS 3588-60-1) to capture variant naming conventions .